Cas no 49607-08-1 ((2S)-2-amino-2-cyclobutyl-acetic acid)

(2S)-2-amino-2-cyclobutyl-acetic acid structure
49607-08-1 structure
Nome del prodotto:(2S)-2-amino-2-cyclobutyl-acetic acid
Numero CAS:49607-08-1
MF:C6H11NO2
MW:129.1570
MDL:MFCD08436202
CID:55743
PubChem ID:29945860

(2S)-2-amino-2-cyclobutyl-acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-2-Amino-2-cyclobutylacetic acid
    • (S)-alpha-Amino-cyclobutaneacetic acid
    • (2S)-2-amino-2-cyclobutylacetic acid
    • (S)-2-Cyclobutylglycine
    • L-Cyclobutylglycine
    • (2S)-2-Amino-2-cyclobutyl-acetic acid
    • PB16030
    • BC225195
    • (2S)-AMINO(CYCLOBUTYL)ACETIC ACID
    • ST24035933
    • F10226
    • Cyclobutaneacetic acid,a-amino-, (S)- (9CI)
    • 607C081
    • SCHEMBL7380589
    • CS-W021160
    • 49607-08-1
    • DTXSID50652371
    • MFCD08436202
    • DS-18390
    • A871774
    • EN300-781168
    • AKOS016842795
    • (S)-2-Amino-2-cyclobutylaceticacid
    • ZBA60708
    • (S)-2-Amino-2-cyclobutylacetic acid (H-L-Gly(cBu)-OH)
    • (S)-AMINO(CYCLOBUTYL)ACETIC ACID
    • (2S)-2-amino-2-cyclobutyl-acetic acid
    • MDL: MFCD08436202
    • Inchi: 1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
    • Chiave InChI: FZENWFNLDOYYFB-YFKPBYRVSA-N
    • Sorrisi: O([H])C([C@]([H])(C1([H])C([H])([H])C([H])([H])C1([H])[H])N([H])[H])=O

Proprietà calcolate

  • Massa esatta: 129.07900
  • Massa monoisotopica: 129.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.3
  • XLogP3: -2.1

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.231
  • Punto di fusione: No data available
  • Punto di ebollizione: 261 ºC
  • Punto di infiammabilità: 112 ºC
  • Indice di rifrazione: 1.5
  • PSA: 63.32000
  • LogP: 0.89870

(2S)-2-amino-2-cyclobutyl-acetic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM129123-25g
(S)-2-amino-2-cyclobutylacetic acid
49607-08-1 97%
25g
$*** 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05137-25G
(2S)-2-amino-2-cyclobutyl-acetic acid
49607-08-1 97%
25g
¥ 14,724.00 2023-04-13
eNovation Chemicals LLC
D495944-25G
(2S)-2-amino-2-cyclobutyl-acetic acid
49607-08-1 97%
25g
$1210 2024-05-23
abcr
AB438171-1g
(S)-2-Amino-2-cyclobutylacetic acid (H-L-Gly(cBu)-OH); .
49607-08-1
1g
€203.60 2025-02-20
eNovation Chemicals LLC
D495944-10G
(2S)-2-amino-2-cyclobutyl-acetic acid
49607-08-1 97%
10g
$590 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR151-200mg
(2S)-2-amino-2-cyclobutyl-acetic acid
49607-08-1 97%
200mg
524.0CNY 2021-07-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S176614-5g
(2S)-2-amino-2-cyclobutyl-acetic acid
49607-08-1 97%
5g
¥5612.90 2023-09-01
Apollo Scientific
OR451131-1g
(S)-2-Cyclobutylglycine
49607-08-1 97%
1g
£122.00 2025-02-20
eNovation Chemicals LLC
D504495-1g
(S)-2-AMino-2-cyclobutylacetic acid
49607-08-1 97%
1g
$270 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S87030-250mg
(S)-2-Amino-2-cyclobutylacetic acid
49607-08-1
250mg
¥1186.0 2021-09-04

(2S)-2-amino-2-cyclobutyl-acetic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:49607-08-1)(2S)-2-amino-2-cyclobutyl-acetic acid
A871774
Purezza:99%/99%/99%/99%/99%
Quantità:5.0g/10.0g/25.0g/50.0g/100.0g
Prezzo ($):226.0/376.0/752.0/1253.0/2131.0